Fgfr4-IN-7

FGFR4 Kinase Inhibition Covalent Reversible

Standard FGFR4 inhibitors like BLU9931 are irreversible, posing toxicity risks and lacking kinetic flexibility for drug-target residence time studies. FGFR4-IN-7 is a covalent reversible FGFR4 inhibitor (IC50 = 0.42 μM) that overcomes these limitations. • Reversible covalent binding to Cys552 enables precise residence time analysis. • Anti-proliferative IC50: 9.0 μM (Hep3B), 9.2 μM (Huh7) cells. • BenchChem ensures reliable supply with rigorous quality control for reproducible results.

Molecular Formula C26H25Cl2N5O3
Molecular Weight 526.4 g/mol
Cat. No. B15144923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-7
Molecular FormulaC26H25Cl2N5O3
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC
InChIInChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+
InChIKeyCZQWRNOUWJSJHW-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fgfr4-IN-7: Covalent Reversible FGFR4 Inhibitor


Fgfr4-IN-7 (also designated Compound C3) is a covalent reversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) [1]. It was developed as a second-generation derivative of BLU9931, the first selective FGFR4 inhibitor, and incorporates a quinazoline scaffold designed to engage Cys552 within the ATP-binding pocket via a reversible covalent bond [1]. The compound has demonstrated a well-defined biochemical inhibitory profile (IC50 = 0.42 ± 0.16 μM) and is primarily utilized in preclinical research settings to investigate FGFR4 signaling in hepatocellular carcinoma (HCC) [1].

Fgfr4-IN-7 vs. First-Generation FGFR4 Inhibitors


While many FGFR4 inhibitors share a common target, critical differences in binding mechanism profoundly impact experimental outcomes. First-generation inhibitors like BLU9931 are irreversible covalent binders, which can lead to sustained target engagement but also pose a higher risk of toxicity and lack the kinetic flexibility of reversible binders [1]. In contrast, Fgfr4-IN-7 is specifically engineered with an α,β-unsaturated amide warhead that forms a covalent yet reversible bond with FGFR4's Cys552 residue [1]. This mechanistic distinction is not interchangeable; substituting Fgfr4-IN-7 with an irreversible covalent inhibitor would invalidate studies focused on drug-target residence time, resistance mechanisms, or selective toxicity profiles. The quantitative evidence presented below underscores the specific, verifiable properties that differentiate Fgfr4-IN-7 from its closest analogs and justify its dedicated procurement for precise scientific investigation.

Fgfr4-IN-7: Quantitative Comparative Analysis


FGFR4 Inhibition: Potency vs. BLU9931

Fgfr4-IN-7 demonstrates a moderate but well-defined biochemical potency against FGFR4. In a cell-free kinase assay, it exhibited an IC50 of 0.42 ± 0.16 μM, which is approximately 140-fold less potent than the first-generation, irreversible covalent FGFR4 inhibitor BLU9931 (IC50 = 3 nM) [1][2]. While this lower potency might appear to be a disadvantage, it is a deliberate design trade-off inherent to the covalent reversible binding mechanism, which prioritizes improved residence time and reduced off-target toxicity over maximal potency [1].

FGFR4 Kinase Inhibition Covalent Reversible

Anti-Proliferative Activity in HCC Cell Lines

In cellular models of hepatocellular carcinoma, Fgfr4-IN-7 exhibited moderate anti-proliferative activity against two FGF19-amplified cell lines. The IC50 values for inhibiting cell growth were 9.0 μM in Hep3B cells and 9.2 μM in Huh7 cells [1]. While no direct, same-study comparator data is available for BLU9931 in this specific assay, cross-study comparisons reveal that BLU9931 demonstrates significantly higher potency in similar cell lines (e.g., an IC50 of approximately 0.14 μM in Hep3B cells) [2]. This reinforces the profile of Fgfr4-IN-7 as a less potent but mechanistically distinct chemical probe.

Hepatocellular Carcinoma Anti-proliferative Cellular Assay

Covalent Reversible Binding Mechanism

The defining mechanistic characteristic of Fgfr4-IN-7 is its covalent yet reversible binding to FGFR4. This was confirmed through mechanism studies which demonstrated the compound's capacity for reversible covalent bond formation [1]. This is a direct differentiation from its chemical progenitor, BLU9931, which is an irreversible covalent inhibitor. While quantitative data on residence time or dissociation kinetics for Fgfr4-IN-7 is not reported in the primary literature, the class-level advantage of covalent reversible inhibitors is well-established: they are associated with prolonged drug-target residence times and reduced potential for toxicity compared to their irreversible counterparts [1].

Covalent Reversible Binding Kinetics Mechanism of Action

Fgfr4-IN-7: Applications in Drug Discovery and Chemical Biology


FGFR4 Reversible Inhibition in HCC Models

This scenario leverages Fgfr4-IN-7's primary differentiation: its covalent reversible binding mechanism. Researchers studying the impact of FGFR4 inhibition on HCC cell lines (Hep3B, Huh7) can utilize Fgfr4-IN-7 as a chemical probe to dissect the role of drug-target residence time in apoptosis induction and signaling blockade, a question that cannot be answered with irreversible inhibitors like BLU9931 [1]. The established anti-proliferative IC50 values (9.0 μM and 9.2 μM) provide a defined concentration window for in vitro experiments [1].

SAR Optimization of Reversible Covalent Warheads

Fgfr4-IN-7 was specifically developed through structural optimization of α,β-unsaturated amide warheads to achieve a covalent reversible binding mode with FGFR4 [1]. Medicinal chemists and chemical biologists can use Fgfr4-IN-7 as a benchmark compound in SAR campaigns aimed at improving the selectivity and pharmacokinetic properties of next-generation FGFR4 inhibitors, while preserving the advantageous covalent reversible mechanism [1].

Pharmacodynamic Comparison of FGFR4 Binding Modes

This application involves a direct head-to-head comparison between Fgfr4-IN-7 (covalent reversible) and a first-generation irreversible inhibitor like BLU9931 (covalent irreversible) [1][2]. Researchers can use these tools to quantify differences in downstream signaling effects (e.g., ERK1/2 phosphorylation), apoptosis induction, and the emergence of resistance mutations. Such studies are essential for validating the therapeutic hypothesis that a reversible covalent bond offers a superior safety and efficacy profile in vivo [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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